molecular formula C9H12N6 B1528433 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine CAS No. 1018473-23-8

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine

Cat. No. B1528433
CAS RN: 1018473-23-8
M. Wt: 204.23 g/mol
InChI Key: IIAYOJWQDMTCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Methyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate” is somewhat similar to the one you’re asking about . It has an empirical formula of C7H11N3O2 and a molecular weight of 169.18 .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The compound “Methyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate” has a SMILES string of NC1=CC ©=NN1CC (OC)=O , which provides a textual representation of its molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its form, molecular weight, and empirical formula. For the related compound “Methyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate”, it’s a solid with a molecular weight of 169.18 and an empirical formula of C7H11N3O2 .

Scientific Research Applications

Chemical Synthesis and Derivatives

The chemical compound 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine, although not directly mentioned, is related to a class of compounds explored for their diverse synthetic applications and potential in creating pharmacologically active derivatives. Research into pyrazolopyrimidine and related heterocycles has revealed their versatility in synthesizing novel organic compounds. For instance, Rateb et al. (2014) outlined the synthesis of pyridopyrazolopyrimidine derivatives, highlighting the reactivity of pyrazolo[3,4-b]pyridine-3-amine with various compounds to afford novel derivatives with potential biological activities (Rateb, 2014). This underscores the synthetic utility of pyrazolopyrimidines in generating new chemical entities.

Biological Applications

The biological activities of pyrazolopyrimidine derivatives have been extensively investigated, demonstrating the broad potential of these compounds in medicinal chemistry. Elattar and El‐Mekabaty (2021) reviewed synthetic strategies for annulating pyrazolo[1,5-a]pyrimidines, a core skeleton in several synthetic drugs, due to their significant biological aptitude (Elattar & El‐Mekabaty, 2021). Furthermore, Titi et al. (2020) synthesized and characterized pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, illustrating the compound's relevance in discovering new therapeutic agents (Titi et al., 2020).

Antibacterial Activity

Research on multicomponent syntheses involving pyrazolopyrimidines has also highlighted their potential antibacterial properties. Frolova et al. (2011) discovered novel heterocyclic scaffolds with notable antibacterial activities through a reaction involving 3-aminopyrazol-5-ones, demonstrating the relevance of pyrazolopyrimidines in developing new antibacterial agents (Frolova et al., 2011).

Anticancer and Anti-inflammatory Applications

The synthesis of pyrazolopyrimidines derivatives has been geared towards exploring their anticancer and anti-inflammatory potentials. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines showing cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, indicating their therapeutic promise in cancer and inflammation (Rahmouni et al., 2016).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For the related compound “Methyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate”, it’s classified under GHS07 and has a hazard statement of H302 .

properties

IUPAC Name

6-(5-amino-3-methylpyrazol-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-6-3-7(10)15(14-6)9-4-8(11-2)12-5-13-9/h3-5H,10H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAYOJWQDMTCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC=NC(=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine

Synthesis routes and methods

Procedure details

5-Methyl-2-(6-chloro-pyrimidin-4-yl)-2H-pyrazol-3-ylamine (2.09 g, 10 mmol) was mixed with methyl amine (40% in water, 9 mL) and 2-propanol (30 mL). The mixture was heated at 50° C. in a sealed tube. After 4 h, the reaction mixture was cooled to room temperature and condensed, triturated with water, and filtered. The solid was washed with water, air-dried to give [6-(5-amino-3-methyl-pyrazol-1-yl)-pyrimidin-4-yl]-methyl-amine (2.08 g, Yield 97%): 1H NMR 400 MHz (d6-DMSO) δ 8.80 (s, 1H), 7.44 (s, 1H), 6.82-6.74 (m, 3H), 5.19 (s, 1H), 2.83 (s, 3H), 2.06 (s, 3H); MS m/z 210.64 (M+1).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 5
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 6
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.